molecular formula C13H24O2 B174983 (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol CAS No. 185997-26-6

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

Cat. No. B174983
M. Wt: 212.33 g/mol
InChI Key: FUBPRYXDIHQLGH-OCIKQUFWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using X-ray crystallography . The crystal structure contains an oxolane ring and six defined stereocenters .


Chemical Reactions Analysis

The specific chemical reactions involving this compound have not been detailed in the available resources .

Scientific Research Applications

Antibacterial Properties

Research has shown that compounds related to (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol, specifically indene compounds derived from vitamin D, exhibit selective antibacterial action against Helicobacter pylori. These compounds interact with membrane lipid constituents of H. pylori, causing bacteriolysis. This finding is significant due to the increasing resistance of H. pylori to conventional antibiotics (Wanibuchi et al., 2018).

Enantiomer Preparation

The compound has been used in the preparation of enantiomers. For instance, different racemic esters of a structurally related compound were hydrolyzed using alcalase and lipase, illustrating the compound's utility in generating specific enantiomers in high yields and purity (Lo et al., 2004).

Antitumor Activity

Tertiary aminoalkanol hydrochlorides, which include structurally related compounds to (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol, have been synthesized and tested for antitumor activity. This research contributes to the development of new potential antitumor agents (Isakhanyan et al., 2016).

Polymerization Applications

The compound and its derivatives have applications in polymerization processes. For example, it was used in the synthesis of dendronized monomers, demonstrating its potential in creating novel functional polymers (Liu et al., 2014).

Antimicrobial and Antiradical Activity

Related compounds have been studied for their antimicrobial and antiradical activities, showing promise in the development of new antimicrobial agents with additional health benefits (Čižmáriková et al., 2020).

Atmospheric Chemistry

Compounds closely related to (1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol have been investigated in atmospheric chemistry, particularly in the context of their reactions with hydroxyl radicals, contributing to our understanding of atmospheric processes (Reisen et al., 2003).

Catalysis in Organic Chemistry

This compound is also involved in catalysis studies, such as in hydroalkoxylation reactions with alcohols, demonstrating its role in facilitating chemical transformations (Harris et al., 2018).

properties

IUPAC Name

(1R,3aR,7aR)-1-[(2S)-1-hydroxypropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-9(8-14)10-5-6-11-12(15)4-3-7-13(10,11)2/h9-12,14-15H,3-8H2,1-2H3/t9-,10-,11+,12?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPRYXDIHQLGH-OCIKQUFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CCCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 2
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 3
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 4
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 5
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol
Reactant of Route 6
(1R,3aR,7aR)-1-((S)-1-hydroxypropan-2-yl)-7a-Methyloctahydro-1H-inden-4-ol

Citations

For This Compound
2
Citations
K Wanibuchi, K Hosoda, M Ihara, K Tajiri, Y Sakai… - Lipids, 2018 - Wiley Online Library
Helicobacter pylori infects the human stomach and is closely linked with the development of gastric cancer. When detected, this pathogen can be eradicated from the human stomach …
Number of citations: 28 aocs.onlinelibrary.wiley.com
K Wanibuchi, H Masui, T Takahashi… - … -New Approaches and …, 2019 - books.google.com
Helicobacter pylori is one of the most prevalent causes of gastritis. This pathogen colonizes for many years human stomach and asymptomatically leads the persons to chronic gastritis. …
Number of citations: 2 books.google.com

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